molecular formula C10H22N4O4 B605851 Azido-PEG4-Amine CAS No. 951671-92-4

Azido-PEG4-Amine

Cat. No. B605851
CAS RN: 951671-92-4
M. Wt: 262.31
InChI Key: ZMBGKXBIVYXREN-UHFFFAOYSA-N
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Description

Azido-PEG4-Amine, also known as Amino-PEG4-azide, is a popular bifunctional crosslinker . It contains an amino group that is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The synthesis of Azido-PEG4-Amine involves the reaction of the amino group with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Molecular Structure Analysis

Azido-PEG4-Amine has the molecular formula C10H22N4O4 . It is a PEG derivative containing an amino group with an azide group .


Chemical Reactions Analysis

The amino group of Azido-PEG4-Amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

Azido-PEG4-Amine has a molecular weight of 262.31 . It is a liquid at 20°C and should be stored at -20°C under inert gas . It is sensitive to light, moisture, and heat .

Scientific Research Applications

Protein Labeling & Crosslinking

Azido-PEG4-Amine is an amine-reactive compound that can be used to derivatize primary amines of proteins . This NHS-ester compound reacts to form covalent bonds with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces . This makes it a valuable tool in protein labeling and crosslinking applications .

Bioconjugation

The azide group in Azido-PEG4-Amine can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This property is utilized in bioconjugation, a process that involves joining two biomolecules together for studying and manipulating biological systems .

Surface Functionalization

Azido-PEG4-Amine can be used to functionalize solid surfaces, such as gold nanoparticles and magnetic beads . The azide group on the compound can react with alkyne groups on the surface, allowing for the attachment of proteins or other biomolecules .

Biosensor Fabrication

The ability of Azido-PEG4-Amine to form stable covalent bonds with primary amines makes it useful in the fabrication of biosensors . By attaching specific proteins or other biomolecules to a sensor surface, it’s possible to create devices that can detect specific biological substances .

Nanomedicine

Azido-PEG4-Amine can be used in the field of nanomedicine, where it can help to create stable, bio-active micro- and nanoparticle protein conjugates . These conjugates can be used for targeted drug delivery, imaging, and other therapeutic applications .

Industrial Processes

In industrial processes, the immobilization of proteins and enzymes on solid supports has been utilized . Azido-PEG4-Amine can be used to covalently attach these proteins and enzymes to the supports, improving protein stability .

Safety And Hazards

Azido-PEG4-Amine can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12/h1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBGKXBIVYXREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746997
Record name 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG4-Amine

CAS RN

951671-92-4
Record name 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azido-PEG4-Amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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